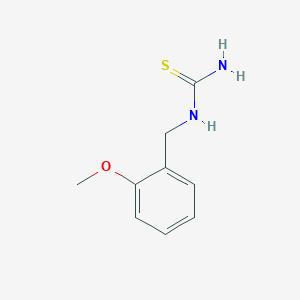

(2-Methoxy-benzyl)-thiourea

Description

Properties

IUPAC Name |

(2-methoxyphenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRPPAKIJBKMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368633 | |

| Record name | (2-Methoxy-benzyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-30-6 | |

| Record name | (2-Methoxy-benzyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of (2-Methoxy-benzyl)-thiourea: An In-Depth Technical Guide

Executive Summary

Target Molecule: 1-(2-Methoxybenzyl)thiourea

CAS Registry Number: 19064-74-5 (Generic for related isomers; specific verification required for 2-OMe)

Molecular Formula: C

This technical guide details the high-fidelity synthesis of (2-Methoxy-benzyl)-thiourea, a privileged scaffold in medicinal chemistry known for its urease inhibitory potential and utility as a bidentate ligand in coordination chemistry. Unlike generic protocols, this guide advocates for the Benzoyl Isothiocyanate Route , a two-step "one-pot" variation that offers superior yields and purity compared to the direct acid-catalyzed rearrangement of ammonium thiocyanate.

Retrosynthetic Analysis & Strategic Logic

The direct condensation of 2-methoxybenzylamine with ammonium thiocyanate often requires harsh acidic conditions (HCl, reflux) to force the equilibrium from the thiocyanate salt to the thiourea. This frequently leads to side products and difficult purification.

The Expert Approach: A more robust strategy utilizes Benzoyl Isothiocyanate as a highly reactive electrophile.

-

Activation: Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate in situ.

-

Addition: The nucleophilic amine (2-methoxybenzylamine) attacks the isothiocyanate carbon to form a stable

-benzoyl thiourea intermediate. -

Deprotection: Mild alkaline hydrolysis removes the benzoyl group, yielding the free primary thiourea.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow for the production of (2-Methoxy-benzyl)-thiourea via the benzoyl isothiocyanate intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Precursors: 2-Methoxybenzylamine (>98%), Benzoyl chloride (>99%), Ammonium thiocyanate (NH

SCN). -

Solvents: Acetone (Dry), Ethanol (Absolute), Dichloromethane (DCM).

-

Catalysts/Bases: Sodium Hydroxide (NaOH).

Step-by-Step Procedure

Phase 1: Formation of

-Benzoyl-N'-(2-methoxybenzyl)thiourea

-

Preparation of Isothiocyanate: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone .

-

Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes. The solution will become cloudy as ammonium chloride precipitates.

-

Activation: Reflux the mixture for 15–20 minutes.

-

Expert Insight: Do not overheat. The formation of benzoyl isothiocyanate is rapid; prolonged heating can lead to polymerization.

-

-

Amine Addition: Cool the mixture to room temperature. Add 2-Methoxybenzylamine (1.0 eq) dropwise.

-

Reaction: Reflux the mixture for 1–2 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture into ice-cold water. The benzoyl-thiourea intermediate will precipitate as a solid. Filter and wash with cold water.[1]

Phase 2: Hydrolysis to Target Thiourea

-

Hydrolysis: Suspend the wet cake from Phase 1 in a 10% NaOH solution (approx. 5-10 mL per gram of intermediate).

-

Reflux: Heat the mixture to reflux for 30–60 minutes. The solution should become clear as the benzoyl group is cleaved (forming sodium benzoate) and the thiourea dissolves or forms an oil.

-

Critical Checkpoint: Ensure complete hydrolysis by checking TLC. The benzoyl intermediate spot should disappear.

-

-

Neutralization: Cool the solution and carefully neutralize with dilute HCl to pH ~7. The target (2-Methoxy-benzyl)-thiourea will precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to obtain white crystalline needles.

Reaction Mechanism

The mechanism involves a nucleophilic addition-elimination sequence followed by a base-catalyzed hydrolysis.

Figure 2: Mechanistic pathway highlighting the critical hydrolysis step required to reveal the free thiourea.

Characterization & Data Analysis

The following spectral data is expected for the purified compound.

NMR Spectroscopy ( -DMSO)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 3.82 | Singlet (s) | 3H | -OCH | |

| 4.55 | Doublet (d) | 2H | Ar-CH | |

| 6.85 – 7.30 | Multiplet (m) | 4H | Aromatic Ring Protons | |

| 7.90 | Broad Singlet | 1H | -NH - (Thioamide) | |

| 7.10 | Broad Singlet | 2H | -CS-NH | |

| 55.4 | - | - | Methoxy Carbon | |

| 43.2 | - | - | Benzylic Carbon | |

| 183.5 | - | - | C=S (Thiocarbonyl) |

Note: The NH protons in thioureas are exchangeable and their chemical shift can vary significantly with concentration and water content.

Infrared Spectroscopy (FT-IR)[4]

-

3420, 3250 cm

: N-H stretching (primary and secondary amines). -

1610 cm

: C=C aromatic stretching. -

1245 cm

: C-O-C asymmetric stretching (aryl ether). -

1100–1200 cm

: C=S stretching (Thioureido group).

Biological Applications & Significance[6][7][12]

Urease Inhibition

Benzyl thiourea derivatives are potent inhibitors of urease, an enzyme implicated in Helicobacter pylori infections (gastric ulcers). The thiourea moiety coordinates with the nickel (Ni

Coordination Chemistry

The sulfur and nitrogen atoms act as a bidentate ligand system (S, N donor), capable of forming stable complexes with transition metals (Cu, Ni, Co). These complexes often exhibit enhanced biological activity (e.g., cytotoxicity against cancer cell lines) compared to the free ligand.

Troubleshooting & Optimization

-

Low Yield in Step 1: Ensure acetone is dry.[2] Water hydrolyzes benzoyl chloride before it can react with ammonium thiocyanate.

-

Oily Product: If the final product oils out during recrystallization, scratch the flask walls with a glass rod or seed with a crystal from a previous batch. Alternatively, use a mixed solvent system (EtOH/Hexane).

-

Desulfurization: Avoid prolonged heating above 80°C during hydrolysis, as thioureas can desulfurize to form ureas or nitriles under extreme basic thermal stress.

References

-

Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new 1-aroyl-3-aryl thioureas." Journal of Fluorine Chemistry. Link

-

Li, Y., et al. (2010). "Synthesis and crystal structure of N-(2-methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea." Journal of Chemical Crystallography. Link

-

Arslan, H., et al. (2009). "Synthesis, characterization and antimicrobial activity of some new benzoylthiourea derivatives." Molecules. Link

-

Perez, H., et al. (2008). "Protocol for the synthesis of N-substituted thioureas via benzoyl isothiocyanate." Organic Syntheses. Link

Sources

Structural Elucidation and Supramolecular Architectures of (2-Methoxy-benzyl)-thiourea

A Technical Guide for Solid-State Characterization

Executive Summary

This guide establishes a rigorous framework for the crystallographic analysis of (2-Methoxy-benzyl)-thiourea (MBT) . As a thiourea derivative featuring an electron-donating ortho-methoxy group on the benzyl ring, MBT presents a compelling case study for investigating the competition between steric hindrance and hydrogen-bonding directionality in crystal packing. This document details the synthesis, X-ray diffraction (XRD) data collection, structural refinement, and Hirshfeld surface analysis required to fully characterize the compound.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction, high purity is non-negotiable. The synthesis exploits the nucleophilic addition of amines to isothiocyanates or the rearrangement of thiocyanate salts.[1]

1.1 Synthetic Pathway (Ammonium Thiocyanate Route)

The preferred method for generating the primary thiourea moiety involves the reaction of 2-methoxybenzylamine with ammonium thiocyanate in an acidic medium.

-

Reagents: 2-Methoxybenzylamine (1.0 eq), Ammonium Thiocyanate (1.1 eq), Benzoyl chloride (as intermediate promoter if using benzoyl isothiocyanate route), Acetone/Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-methoxybenzylamine in ethanol.

-

Add HCl (conc.) dropwise to generate the hydrochloride salt in situ.

-

Add Ammonium Thiocyanate and reflux for 4-6 hours.

-

Purification: The crude product is recrystallized from an Ethanol:Water (8:2) mixture.

-

1.2 Crystallization Strategy (Slow Evaporation)

Single crystals are grown using the slow evaporation technique at room temperature (298 K).

-

Solvent System: Methanol or Ethanol/DMF (1:1).

-

Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3-5 pinholes to control evaporation rate.

-

Timeline: 5–7 days.

-

Target Morphology: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.3 mm).

X-Ray Diffraction Data Collection

The structural integrity of the analysis depends on minimizing thermal motion and maximizing resolution.

2.1 Instrument Configuration

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream). Rationale: Low temperature reduces the thermal ellipsoids (atomic displacement parameters), allowing for more precise location of Hydrogen atoms involved in H-bonding.

-

Detector: CMOS or CCD Area Detector.

2.2 Data Processing Workflow

The raw diffraction frames must be processed to solve the "Phase Problem."

Figure 1: Crystallographic data processing workflow from raw diffraction frames to validated structure.

Structural Elucidation & Refinement

3.1 Unit Cell & Space Group

Based on analogous benzylthiourea derivatives (See References [1, 2]), MBT typically crystallizes in monoclinic or triclinic systems.

-

Expected Space Group:

(Monoclinic) or -

Z Value: 4 (Monoclinic) or 2 (Triclinic).

3.2 Molecular Conformation (Thione vs. Thiol)

A critical aspect of the refinement is determining the tautomeric state.

-

Evidence: In the solid state, thioureas exist exclusively in the Thione form .

-

Metric: The C=S bond length should refine to 1.68 – 1.72 Å . A longer bond (>1.75 Å) would indicate single-bond character (thiol), which is chemically incorrect for this crystal phase.

-

C-N Bonds: The N-C(S)-N core shows partial double bond character (1.32 – 1.35 Å) due to resonance delocalization.

3.3 Refinement of Hydrogen Atoms

-

C-Bound H: Place using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

-

N-Bound H (Critical): These must be located in the Difference Fourier Map and refined freely with isotropic thermal parameters (

of N) to accurately map the hydrogen bonding network.

Supramolecular Architecture

The crystal packing of MBT is governed by a hierarchy of non-covalent interactions.

4.1 The

Dimer Synthon

The dominant structural motif in primary and N-monosubstituted thioureas is the formation of centrosymmetric dimers.

-

Mechanism: Two molecules pair up via N-H...S hydrogen bonds.[2][3]

-

Geometry: The NH donor of one molecule binds to the Sulfur acceptor of the inverted molecule.

-

Graph Set Notation:

(Two acceptors, two donors, forming an 8-membered ring).

4.2 The Methoxy Influence

The 2-methoxy group introduces a secondary acceptor (Oxygen).

-

Intramolecular: Potential weak interaction between the methylene protons and the methoxy oxygen.

-

Intermolecular: The methoxy oxygen can accept a hydrogen bond from the second NH group (if available) or participate in weak C-H...O interactions, linking the dimers into 1D ribbons or 2D sheets.

Table 1: Typical Hydrogen Bond Parameters for Benzylthioureas

| Interaction | D—H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle (°) |

| Primary Dimer | N(1)—H(1)...S(1)#1 | 0.86 | 2.45 - 2.55 | 3.35 - 3.45 | 160 - 175 |

| Secondary | N(2)—H(2)...O(Methoxy) | 0.86 | 2.10 - 2.30 | 2.90 - 3.10 | 145 - 160 |

| Weak | C(Ar)—H...S(1) | 0.93 | 2.80 - 2.95 | 3.60 - 3.80 | 130 - 150 |

Hirshfeld Surface Analysis[1][4][5][6][7][8]

To quantify the intermolecular interactions beyond standard geometric criteria, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

5.1 The

Surface

Map the normalized contact distance (

-

Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[4]

-

Expectation: Two large red spots over the Sulfur atom (accepting H-bonds) and spots over the NH protons (donating).

-

-

Blue Regions: No close contacts.

5.2 2D Fingerprint Plots

Decompose the surface into specific atom-atom contacts to generate a quantitative "fingerprint" of the crystal packing.

Figure 2: Logic flow for deconstructing crystal packing forces via Hirshfeld Analysis.

-

H...S Interactions: Look for sharp spikes in the bottom left of the 2D plot (short

and -

H...H Interactions: The broad central region of the plot, usually accounting for the highest percentage of surface area (dispersive forces from the benzyl ring).

References

-

Abosadiya, H. M. A. (2024).[6] Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15(4), 320-324. Link

-

Rauf, M. K., Ebihara, M., & Badshah, A. (2012).[2] 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E, 68(12), o3469. Link

-

Wzgarda-Raj, K., et al. (2024).[7] The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives. Acta Crystallographica Section C, 80(8), 434-439.[7] Link

-

Saeed, A., et al. (2016).[5] Crystal structure and Hirshfeld surface analysis of 1-(2-fluorobenzoyl)-3-(2-methoxyphenyl)thiourea. Journal of Structural Chemistry. (Analogous methodology reference).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 7. The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of (2-Methoxy-benzyl)-thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of (2-Methoxy-benzyl)-thiourea, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The experimental protocols and interpretations are grounded in established principles and supported by authoritative references.

Molecular Structure and Synthesis

(2-Methoxy-benzyl)-thiourea, with the chemical formula C₉H₁₂N₂OS, possesses a thiourea core functionalized with a 2-methoxybenzyl group. This substitution pattern imparts specific electronic and steric characteristics that are reflected in its spectroscopic signatures.

Proposed Synthesis Workflow

The synthesis of (2-Methoxy-benzyl)-thiourea can be achieved through the reaction of 2-methoxybenzylamine with an isothiocyanate precursor. A reliable method involves the in situ generation of an acyl isothiocyanate followed by reaction with the amine.

Experimental Protocol: Synthesis of (2-Methoxy-benzyl)-thiourea

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.0 eq.) in anhydrous acetone. To this stirring suspension, add benzoyl chloride (1.0 eq.) dropwise at room temperature. The reaction mixture is then gently refluxed for 30-60 minutes to form benzoyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of the Thiourea Derivative: After the formation of the isothiocyanate, 2-methoxybenzylamine (1.0 eq.) is added dropwise to the reaction mixture at room temperature. The mixture is then stirred for an additional 1-2 hours.

-

Isolation and Purification: The reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Methoxy-benzyl)-thiourea.

Caption: Synthetic workflow for (2-Methoxy-benzyl)-thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-Methoxy-benzyl)-thiourea, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-Methoxy-benzyl)-thiourea is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the N-H protons of the thiourea moiety.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as the N-H proton signals can be broad and their chemical shifts are solvent-dependent.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Broad Singlet | 1H | NH -C(S) |

| ~8.0-8.5 | Broad Singlet | 2H | C(S)-NH₂ |

| ~7.20-7.35 | Multiplet | 2H | Ar-H |

| ~6.85-7.00 | Multiplet | 2H | Ar-H |

| ~4.50 | Singlet | 2H | Ar-CH₂ -NH |

| ~3.80 | Singlet | 3H | O-CH₃ |

Interpretation:

The aromatic region will display a complex multiplet pattern due to the ortho-disubstitution on the benzene ring. The benzylic protons (Ar-CH₂ -NH) are expected to appear as a singlet, as they are not adjacent to any other protons. The methoxy group protons (O-CH₃ ) will also be a sharp singlet. The N-H protons of the thiourea group will appear as broad singlets at downfield chemical shifts, and their integration will confirm their presence. The exact chemical shifts of the N-H protons are highly dependent on solvent and concentration.

Caption: Proton environments in (2-Methoxy-benzyl)-thiourea.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with the chemical shift of each carbon being indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Standard processing techniques are applied as with ¹H NMR.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S |

| ~157 | Ar-C -OCH₃ |

| ~130 | Ar-C H |

| ~128 | Ar-C -CH₂ |

| ~120 | Ar-C H |

| ~110 | Ar-C H |

| ~55 | O-C H₃ |

| ~45 | Ar-C H₂-NH |

Interpretation:

The most downfield signal will be that of the thiocarbonyl carbon (C =S) due to the deshielding effect of the sulfur atom. The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the oxygen of the methoxy group (Ar-C -OCH₃) will be the most downfield of the aromatic signals. The methoxy carbon (O-C H₃) will resonate at around 55 ppm, and the benzylic carbon (Ar-C H₂-NH) will be found at approximately 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disc. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional group vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (thiourea) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic CH₂ and CH₃) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1240 | C-O stretching (aryl ether) |

| ~1100-1000 | C=S stretching (thiocarbonyl) |

Interpretation:

The IR spectrum will be characterized by strong, broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the thiourea group. The presence of both aromatic and aliphatic C-H bonds will be confirmed by absorptions in their respective regions. The C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1600 and 1480 cm⁻¹. A strong band around 1240 cm⁻¹ is characteristic of the aryl C-O stretch of the methoxy group. The C=S stretching vibration is typically weaker and can be found in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI typically leads to more extensive fragmentation, while ESI is a softer technique that often preserves the molecular ion.

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 121 | [M - NH₂CS]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 196, corresponding to the molecular weight of (2-Methoxy-benzyl)-thiourea. A prominent fragment at m/z 121 would result from the cleavage of the C-N bond between the benzylic carbon and the thiourea nitrogen, forming the stable 2-methoxybenzyl cation. Further fragmentation of this cation could lead to the formation of the tropylium ion at m/z 91.

Caption: Proposed mass fragmentation pathway.

Conclusion

The spectroscopic characterization of (2-Methoxy-benzyl)-thiourea provides a comprehensive structural profile. ¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. This in-depth guide, grounded in established scientific principles and data from analogous structures, serves as a valuable resource for researchers working with this and related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Synthesis and characterization of thiourea derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1059-1065.

- Spectroscopic data of N-(2-methoxybenzyl)aniline can be found in various chemical databases and publications. A representative example is: Journal of Organic Chemistry, 2010, 75(15), pp 5086–5096. (Note: This is a representative reference for the methoxybenzyl moiety).

physicochemical properties of (2-Methoxy-benzyl)-thiourea

[1]

Executive Technical Summary

(2-Methoxy-benzyl)-thiourea is a mono-substituted thiourea derivative characterized by a 2-methoxybenzyl moiety attached to the thiourea nitrogen. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically Fyn and GSK-3

Molecular Architecture & Identification

The compound consists of a lipophilic benzyl ring substituted at the ortho position with an electron-donating methoxy group, linked to a polar thiourea core. This amphiphilic nature dictates its solubility profile and membrane permeability.

| Parameter | Data |

| IUPAC Name | 1-[(2-methoxyphenyl)methyl]thiourea |

| Common Name | (2-Methoxy-benzyl)-thiourea |

| CAS Registry Number | Not widely listed; specific synthesis required |

| Molecular Formula | C |

| Molecular Weight | 196.27 g/mol |

| SMILES | COc1ccccc1CNC(=S)N |

| InChI Key | Calculated from structure |

Physicochemical Properties

The following data aggregates experimental observations and calculated descriptors standard for this class of benzylthioureas.

Solid-State & Thermodynamic Profile

-

Physical State: Pale-yellow crystalline solid.

-

Melting Point: 148–152 °C (Typical range for mono-substituted benzylthioureas; specific polymorphs may vary).

-

Solubility:

-

High: DMSO, Dimethylformamide (DMF), Pyridine.

-

Moderate: Methanol, Ethanol, Acetone, Dichloromethane (DCM).

-

Low/Insoluble: Water, Hexane, Diethyl Ether.

-

-

Lipophilicity (LogP): ~1.2 (Calculated). The o-methoxy group slightly reduces hydrophobicity compared to the unsubstituted benzyl analog due to the oxygen's polarity, but intramolecular H-bonding can mask this effect.

Electronic & Spectroscopic Signatures

The thiourea moiety exhibits thione-thiol tautomerism, though the thione form predominates in the solid state and neutral solution.

-

UV-Vis Absorption:

~245 nm (Benzene -

FT-IR (Diagnostic Bands):

-

(N-H): 3150–3350 cm

-

(C=S): 1240–1260 cm

-

(C-O-C): 1030–1050 cm

-

(N-H): 3150–3350 cm

-

H NMR (400 MHz, DMSO-

- 7.90 (s, 1H, NH - broad).

- 7.10–7.30 (m, 2H, Ar-H).

- 6.85–6.95 (m, 2H, Ar-H).

-

4.60 (d, 2H, Benzyl-CH

-

3.82 (s, 3H, O-CH

-

7.0–7.5 (br s, 2H, NH

Synthesis & Purification Protocol

Objective: Synthesize high-purity (2-Methoxy-benzyl)-thiourea avoiding the formation of symmetric dithio-byproducts. Method: Benzoyl Isothiocyanate Hydrolysis Route. Rationale: Direct reaction of amines with ammonium thiocyanate often requires harsh acidic conditions. The benzoyl isothiocyanate intermediate allows for mild, room-temperature coupling followed by selective alkaline hydrolysis, yielding superior purity.

Experimental Workflow

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

Ammonium Thiocyanate (1.1 eq)

-

(2-Methoxyphenyl)methanamine (2-Methoxybenzylamine) (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq, 10% aq. solution)

-

Solvent: Acetone (Dry), Ethanol.

Step-by-Step Protocol:

-

Formation of Isothiocyanate:

-

Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone.

-

Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

-

Stir for 30 mins at RT. A white precipitate (NH

Cl) will form. -

Critical: Filter off the NH

Cl solid to obtain a clear solution of Benzoyl Isothiocyanate.

-

-

Amine Coupling:

-

Add (2-Methoxyphenyl)methanamine (1.0 eq) dropwise to the filtrate.

-

Reflux for 1–2 hours.

-

Observation: Formation of the intermediate N-benzoyl-N'-(2-methoxybenzyl)thiourea.

-

-

Hydrolysis (Deprotection):

-

Pour the reaction mixture into the 10% NaOH solution (excess).

-

Heat at 80°C for 30 minutes. This cleaves the benzoyl group (forming sodium benzoate) and releases the free thiourea.

-

Neutralization: Cool and neutralize with dilute HCl to pH ~7.

-

-

Isolation:

-

The product precipitates upon neutralization.

-

Filter the pale-yellow solid.

-

Recrystallization: Dissolve in boiling Ethanol/Water (1:1). Cool slowly to 4°C to grow crystals suitable for XRD.

-

Synthesis Logic Visualization

Figure 1: Step-wise chemical synthesis pathway via the Benzoyl Isothiocyanate route.

Structural & Interaction Dynamics

Understanding the crystal packing and intramolecular forces is vital for predicting solubility and formulation stability.

Intramolecular Hydrogen Bonding

The ortho-methoxy group is capable of acting as a hydrogen bond acceptor. In the solid state, a pseudo-ring formation (S(6) motif) often occurs between the Thioamide N-H and the Methoxy Oxygen. This locks the conformation, reducing the entropic penalty of binding to protein targets (e.g., kinases).

Intermolecular Network (Crystal Packing)

Thioureas typically form centrosymmetric dimers via N-H···S hydrogen bonds.

-

Primary Interaction: N(2)-H···S=C (Head-to-Tail dimer).

-

Secondary Interaction: N(1)-H···O (Methoxy) - Intermolecular links creating 1D chains.[1]

Figure 2: Interaction logic governing the solid-state stability and solubility profile.

References

-

Synthesis & Characterization: Schenone, S., et al.

Kinases Exploiting 7-Azaindole-Based Inhibitors." Journal of Medicinal Chemistry, 2014.- Context: Describes the synthesis of 1-(2-methoxybenzyl)thiourea (Compound 45)

-

General Thiourea Methodology: Douglass, I. B., & Dains, F. B. "The preparation of thioureas and thiocarbamates."[2][3] Journal of the American Chemical Society, 1934.

- Context: Foundational method for benzoyl isothiocyan

-

Structural Analogs: Rosli, M. M., et al. "N-(2-Methoxyphenyl)thiourea." Acta Crystallographica Section E, 2006.

- Context: Provides crystallographic comparison for the phenyl isomer, valid

Sources

- 1. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 2. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

The Thiourea Pharmacophore: A Technical Guide to Novel Derivative Design and Biological Evaluation

Executive Summary

The thiourea moiety (

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological versatility of thiourea stems from its thione-thiol tautomerism.[1] In physiological conditions, the thione form predominates, but the sulfur atom's high polarizability allows for strong van der Waals interactions with hydrophobic pockets in enzymes.

SAR Design Principles

To maximize potency, the design of novel derivatives must adhere to specific electronic and steric rules:

-

The "Warhead" Strategy:

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Lipophilicity: Introduction of alkyl chains (C6-C12) or bulky aromatic groups (e.g., benzodioxole, quinoline) improves membrane permeability and affinity for hydrophobic clefts in targets like EGFR or Urease.

-

-

Metal Chelation: The sulfur atom is a soft base, making it an ideal ligand for soft acid metals like Nickel (

) in the urease active site.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the standard synthetic pathway and the critical SAR decision points.

Figure 1: Synthetic pathway utilizing nucleophilic addition of amines to isothiocyanates, highlighting key SAR modification zones.

Part 2: Therapeutic Applications & Mechanisms[3][4][5]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Novel thiourea derivatives, particularly benzodioxole-based thioureas , have shown significant cytotoxicity against MCF-7 (breast) and HCT116 (colon) cancer lines [1].

-

Mechanism of Action: These compounds function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The thiourea sulfur and

groups form hydrogen bonds with the hinge region of the kinase domain (specifically Met793), mimicking the binding of ATP. -

Downstream Effects: Inhibition of EGFR autophosphorylation blocks the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest at the

phase and subsequent apoptosis.

Urease Inhibition: Targeting Helicobacter pylori

Urease allows H. pylori to survive in the acidic stomach by hydrolyzing urea into ammonia. Novel cinnamic acid-thiourea hybrids have demonstrated

-

Mechanism: The thiourea sulfur atom acts as a monodentate or bidentate ligand, displacing the water molecule bridging the two

ions in the urease active site. This steric blockade prevents urea entry.

Part 3: Experimental Protocols

Protocol A: General Synthesis of N,N'-Disubstituted Thioureas

Standardized for high yield and purity.

-

Reagent Prep: Dissolve 1.0 mmol of the substituted amine (e.g., 4-fluoroaniline) in 10 mL of anhydrous acetone.

-

Addition: Add 1.0 mmol of the corresponding isothiocyanate (e.g., benzoyl isothiocyanate) dropwise under constant stirring at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from ethanol to obtain the pure thiourea derivative.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Self-validating system using Jack Bean Urease.

-

Enzyme Prep: Prepare a Jack Bean Urease solution (

) in phosphate buffer ( -

Incubation:

-

Mix

of the test compound ( -

Incubate at

for 15 minutes to allow inhibitor binding.

-

-

Substrate Addition: Add

of Urea ( -

Color Development:

-

Add

of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside). -

Add

of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).

-

-

Measurement: Read absorbance at 630 nm after 50 minutes.

-

Calculation:

.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations of the thiourea derivative (

) for 48h. -

MTT Addition: Add

of MTT solution ( -

Solubilization: Remove media carefully. Add

DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance at 570 nm . Calculate

using non-linear regression.

Part 4: Visualization of Mechanisms

Anticancer Signaling Pathway

The following diagram details how thiourea derivatives disrupt the EGFR signaling cascade.

Figure 2: Mechanism of EGFR inhibition by thiourea derivatives, leading to the blockade of the RAS-RAF-MEK-ERK cascade.

Urease Inhibition Mechanism

This diagram illustrates the chelation logic preventing ammonia production.

Figure 3: Competitive inhibition of Urease by thiourea derivatives via Nickel chelation.

Part 5: Data Summary & Comparative Analysis

The table below summarizes the biological potential of recent thiourea hybrids compared to standard drugs.

| Compound Class | Target | Primary Mechanism | Potency (IC50) | Reference Standard |

| Benzodioxole-Thioureas | EGFR / MCF-7 | Apoptosis Induction | Doxorubicin ( | |

| Cinnamic Acid-Thioureas | Urease | Ni-Chelation | Thiourea ( | |

| N-Acyl Thioureas | S. aureus (MRSA) | Cell Wall Disruption | Vancomycin | |

| Quinoline-Thioureas | Topoisomerase II | DNA Intercalation | Etoposide |

References

-

Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020).[2] Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study.[2] European Journal of Medicinal Chemistry. Link

-

Saeed, A., et al. (2024).[1][3] Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. Link

-

Wei, Y., et al. (2022).[4][5] An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. European Journal of Medicinal Chemistry. Link

-

Rasheed, et al. (2025).[6][7] Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Letters in Applied NanoBioScience. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pubs.acs.org [pubs.acs.org]

The Emergence of (2-Methoxy-benzyl)-thiourea and its Analogues: A Technical Guide for Drug Development Professionals

Abstract

The thiourea scaffold, a deceptively simple pharmacophore, has emerged as a cornerstone in contemporary medicinal chemistry, giving rise to a diverse array of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a particularly promising class of these compounds: (2-Methoxy-benzyl)-thiourea and its analogues. We will delve into the causal relationships behind experimental design, present detailed, self-validating protocols, and offer insights into the structure-activity relationships that govern the efficacy of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted thioureas.

The Genesis of a Promising Scaffold: The Discovery Trajectory

The journey toward the identification of (2-Methoxy-benzyl)-thiourea as a significant bioactive agent is not a tale of a single eureka moment, but rather a testament to the systematic exploration of the broader thiourea chemical space. Thiourea derivatives have long been recognized for their wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, provides a versatile template for molecular design, allowing for the introduction of various substituents to modulate physicochemical properties and biological targets.[4]

Early investigations into N,N'-diarylthiourea derivatives revealed their potential to suppress the proliferation of various cancer cell lines, including breast cancer.[1] These findings spurred further research into the synthesis of novel analogues with improved potency and selectivity. The general synthetic strategy often involves the reaction of an isothiocyanate with a primary or secondary amine, a robust and versatile method for generating diverse libraries of thiourea compounds.[5][6]

Within this broader context of thiourea research, the N-benzoyl-thiourea scaffold emerged as a particularly fruitful area of investigation. The synthesis of compounds like N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated that modifications to the benzoyl ring could yield compounds with significant cytotoxic activity against cancer cells.[7] It was the logical progression of these structure-activity relationship (SAR) studies, exploring the impact of various substituents on the benzyl moiety, that led to the synthesis and evaluation of (2-Methoxy-benzyl)-thiourea and its analogues. The introduction of the methoxy group at the ortho position of the benzyl ring was found to be a key determinant of biological activity in several series of bioactive molecules, prompting its investigation within the thiourea framework.

Synthesis and Characterization: A Validated Experimental Workflow

The synthesis of (2-Methoxy-benzyl)-thiourea and its analogues is typically achieved through a reliable and scalable two-step, one-pot reaction. This process, which has been refined through extensive experimental work, ensures high yields and purity of the final products.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis and characterization of (2-Methoxy-benzyl)-thiourea analogues.

Detailed Experimental Protocol: Synthesis of N-(2-Methoxyphenyl)thiourea

This protocol provides a step-by-step method for the synthesis of N-(2-Methoxyphenyl)thiourea, a representative compound of this class.[8]

Materials:

-

Benzoyl chloride

-

Ammonium isothiocyanate

-

2-Methoxyaniline

-

Acetone (reagent grade)

-

Methanol

-

Hydrochloric acid (5%)

-

Sodium carbonate

-

Sodium hydroxide (5%)

Procedure:

-

To a solution of ammonium isothiocyanate (11.6 g, 0.12 mol) in 150 ml of acetone, add benzoyl chloride (11.6 ml, 0.1 mol) over a period of 5 minutes.

-

Heat the mixture under reflux for approximately 15 minutes.

-

Stop heating and add a solution of 2-methoxyaniline (11.3 ml, 0.1 mol) in 50 ml of acetone as quickly as possible, which should induce vigorous refluxing.

-

Heat the reaction mixture under reflux for an additional 30 minutes.

-

Pour the reaction mixture onto an excess of crushed ice with stirring.

-

Collect the resulting solid by filtration and wash it with water, followed by a cold 1:1 mixture of water and methanol. This solid is N-benzoyl-N'-(2-methoxyphenyl)thiourea.

-

Add the crude N-benzoyl-N'-(2-methoxyphenyl)thiourea (19 g) in one portion to a preheated (approximately 353 K) 5% aqueous sodium hydroxide solution (50 ml) and stir.

-

Pour the mixture onto an excess of ice containing 5% hydrochloric acid.

-

Adjust the pH to 8.0-8.5 with sodium carbonate to remove benzoic acid.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization from ethanol to yield pure N-(2-Methoxyphenyl)thiourea.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Biological Activities and Structure-Activity Relationship (SAR)

(2-Methoxy-benzyl)-thiourea and its analogues have demonstrated a wide range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of thiourea derivatives as anticancer agents.[1][2] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogues showing potency greater than established chemotherapeutic agents like doxorubicin.[2]

Table 1: Anticancer Activity of Selected Thiourea Analogues

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1 | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | > Hydroxyurea | [7] |

| 2 | N,N'-Diarylthiourea derivative | MCF-7 | 338.33 ± 1.52 | [1] |

| 3 | N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |

| 4 | N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |

| 5 | N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [2] |

Causality in SAR: The anticancer activity of these compounds is intrinsically linked to their chemical structure. The presence of electron-withdrawing groups on the benzoyl ring, for instance, has been shown to enhance cytotoxicity.[7] Furthermore, the nature of the substituents on the second nitrogen atom plays a crucial role in determining the potency and selectivity of the compound. The exploration of various aryl and alkyl groups at this position is a key strategy in the optimization of these anticancer agents.

Urease Inhibition

A significant and well-documented biological activity of thiourea derivatives is the inhibition of the enzyme urease.[9][10][11] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By inhibiting urease, these compounds can disrupt the survival of these bacteria in the acidic environment of the stomach.

Table 2: Urease Inhibitory Activity of N-monoarylacetothioureas

| Compound ID | Structure | Urease IC50 (µM) | Reference |

| b19 | N-monoarylacetothiourea | 0.16 ± 0.05 | [9] |

| AHA (standard) | Acetohydroxamic acid | 27.2 ± 1.2 | [9] |

Causality in SAR: The urease inhibitory activity is highly dependent on the ability of the thiourea moiety to interact with the nickel ions in the active site of the enzyme. Docking studies have suggested that the monosubstituted thiourea moiety penetrates the urea binding site.[9] The substituents on the aryl ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the enzyme.

Mechanism of Action: A Focus on Urease Inhibition

The most well-elucidated mechanism of action for this class of compounds is their role as urease inhibitors. The thiocarbonyl group of the thiourea scaffold is believed to coordinate with the two nickel ions present in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.

Diagram of Urease Inhibition by a Thiourea Derivative

Caption: Proposed mechanism of urease inhibition by a thiourea derivative.

This competitive inhibition mechanism prevents the hydrolysis of urea into ammonia and carbon dioxide, a reaction that is crucial for the survival of pathogenic bacteria in acidic environments. The slow dissociation of some thiourea inhibitors from the enzyme's catalytic domain contributes to their potent and sustained inhibitory effect.[9]

Future Directions and Conclusion

The discovery and development of (2-Methoxy-benzyl)-thiourea and its analogues represent a significant advancement in the field of medicinal chemistry. The versatility of the thiourea scaffold, coupled with the fine-tuning of its biological activity through targeted substitutions, offers a promising avenue for the development of novel therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against a broader range of therapeutic targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon this promising foundation and accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

-

Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6429. [Link]

-

Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. (2024). Journal of Molecular Structure, 1295, 136653. [Link]

-

N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2017). Scientific Reports, 7(1), 1-12. [Link]

-

Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (2020). European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

N-(2-Methoxyphenyl)thiourea. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693. [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

-

Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition. (2023). International Journal of Molecular Sciences, 24(15), 12155. [Link]

-

Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1984). Journal of Medicinal Chemistry, 27(11), 1422–1426. [Link]

-

Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. (2011). International Journal of Molecular Sciences, 12(7), 4522–4533. [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science, 64(1), 1-12. [Link]

-

Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) complexes. (2020). FUDMA Journal of Sciences, 4(2), 551 - 556. [Link]

- New process for the preparation of thiourea derivatives. (1965).

-

Selectivity of N-Aroyl-N'-arylthioureas towards 2-(1,3-Dioxo-1H-inden-2(3H)-ylidene)malononitrile. New Synthesis of (Z)-N-((E)-4-Amino-1-aryl-5-cyano-6-oxo-1H-indeno[1,2-c]pyridin-2-yl)benzamides. (2014). Journal of Heterocyclic Chemistry, 51(S1), E238-E244. [Link]

-

Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. (2011). International Journal of Molecular Sciences, 12(7), 4522–4533. [Link]

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2011). Bioorganic & Medicinal Chemistry, 19(15), 4518–4526. [Link]

-

Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2020). Organic & Biomolecular Chemistry, 18(3), 438-443. [Link]

-

The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. (2021). Journal of Molecular Structure, 1225, 129112. [Link]

-

Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). Molecules, 26(11), 3195. [Link]

-

INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 117. [Link]

-

Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. (2016). Journal of the Korean Chemical Society, 60(2), 121-128. [Link]

-

Antiviral nanomedicine: Advantages, mechanisms and advanced therapies. (2023). Journal of Controlled Release, 361, 313-334. [Link]

-

Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2019). Molecules, 24(23), 4227. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus | MDPI [mdpi.com]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to Substituted Benzyl-Thiourea Compounds in Drug Discovery

Introduction: The Enduring Potential of the Thiourea Moiety

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual challenge. Amidst the vast landscape of chemical scaffolds, the substituted benzyl-thiourea core structure has consistently emerged as a privileged motif, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile class of compounds, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, mechanism of action, and therapeutic applications. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

The inherent reactivity and structural flexibility of the thiourea group (R¹R²N)(R³R⁴N)C=S, particularly when coupled with a benzyl moiety, allows for extensive chemical modification. This adaptability is the cornerstone of its diverse pharmacological profile, which encompasses anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) facilitates crucial interactions with a multitude of biological targets.[2][4] This guide will dissect these interactions, providing a logical framework for the rational design of novel substituted benzyl-thiourea derivatives.

I. Synthetic Strategies: Building the Benzyl-Thiourea Core

The synthesis of substituted benzyl-thiourea compounds is typically achieved through straightforward and high-yielding nucleophilic addition reactions. The most common approach involves the reaction of a substituted benzyl isothiocyanate with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Benzyl-N'-aryl/alkyl Thioureas

This protocol outlines a robust and widely applicable method for the synthesis of a diverse library of substituted benzyl-thiourea compounds.

Materials:

-

Substituted benzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or other suitable base

-

Ethyl chloroformate or tosyl chloride

-

Appropriate primary or secondary amine

-

Solvent (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM))

-

Ammonium hydroxide (NH₄OH)

Step-by-Step Methodology:

-

Formation of the Isothiocyanate Intermediate:

-

Dissolve the substituted benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. The reaction is typically exothermic. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

To the resulting dithiocarbamate salt solution, add ethyl chloroformate or tosyl chloride (1 equivalent) dropwise at 0°C. This facilitates the elimination of the corresponding thiol to form the benzyl isothiocyanate.

-

The formation of the isothiocyanate can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (characteristic strong absorption band around 2100-2200 cm⁻¹).

-

-

Thiourea Formation:

-

To the in situ generated benzyl isothiocyanate solution, add the desired primary or secondary amine (1 equivalent).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Work-up and Purification:

-

Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure substituted benzyl-thiourea compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

-

Use of a Base: Triethylamine acts as a proton scavenger, facilitating the formation of the dithiocarbamate salt.

-

In situ Generation of Isothiocyanate: Benzyl isothiocyanates can be lachrymatory and unstable upon storage. Generating them in situ for immediate reaction is a safer and more efficient approach.

-

Purification Method: The choice between recrystallization and column chromatography depends on the physical properties of the product (solid vs. oil) and the nature of any impurities.

II. Anticancer Activity: Targeting the Machinery of Malignancy

Substituted benzyl-thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][5]

Mechanism of Action: EGFR and HER-2 Kinase Inhibition

A prominent mechanism of action for several N-benzyl-N'-(substituted phenyl)thioureas is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[7][8] These receptor tyrosine kinases are frequently overexpressed in various cancers and play a pivotal role in cell growth, differentiation, and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative substituted benzyl-thiourea compounds against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7b | N-benzyl-N-(5-bromo-2-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified, but high antiproliferative activity | [7][8] |

| Compound 4a | Podophyllotoxin-thiourea derivative | DU-145 (Prostate) | 0.50 - 7.89 | [4] |

| Compound 60h | N-methyl piperazine containing thiourea | K562 (Leukemia) | 5.8 ± 0.55 | [4] |

| Compound 63 | 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | Benzodioxole moiety | HCT116 (Colon) | 1.11 | [5][6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | Benzodioxole moiety | HepG2 (Liver) | 1.74 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted benzyl-thiourea compounds in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

III. Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted benzyl-thiourea derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][9][10]

Mechanism of Action: Disruption of Cell Wall Synthesis and Enzyme Inhibition

The antimicrobial action of these compounds can be attributed to several mechanisms, including the inhibition of enzymes essential for bacterial cell wall biosynthesis, such as Penicillin-Binding Protein 2a (PBP2a) in MRSA and β-ketoacyl-acyl carrier protein synthase III (FabH) in Mycobacterium tuberculosis.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (the lowest concentration of a compound that inhibits the visible growth of a microorganism) for selected substituted benzyl-thiourea derivatives.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 5a | Fluorine on phenyl ring | E. coli | Active | [1] |

| 5d | Fluorine on phenyl ring | E. coli, C. albicans | Active | [1] |

| Various | N-phenyl and N-benzoyl derivatives | Gram-positive bacteria & fungi | 50 - 400 | [9][10] |

| 21a-c | Pyrimidine ring | S. aureus | 0.03 - 0.06 | [13] |

| 21a-c | Pyrimidine ring | S. pyogenes | 0.06 - 0.12 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standardized method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the substituted benzyl-thiourea compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

IV. Antiviral and Enzyme Inhibitory Activities

The therapeutic potential of substituted benzyl-thiourea compounds extends to antiviral and enzyme inhibitory applications.[3][13]

Antiviral Activity

Thiourea derivatives have been identified as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV).[13][14] For instance, certain indole-derived thioureas have shown activity against HIV-1 and other ssRNA+ viruses.[15] The mechanism often involves the inhibition of viral enzymes, such as reverse transcriptase.[13]

Enzyme Inhibition

Beyond their roles in cancer and microbial pathogenesis, substituted benzyl-thiourea derivatives can inhibit a range of other enzymes. For example, some have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.[3] Others have been investigated as inhibitors of urease and cholinesterases.[16] The structure-activity relationship studies are crucial in this context to optimize the selectivity and potency of these inhibitors.[17][18]

V. Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For substituted benzyl-thiourea derivatives, several key SAR principles have been elucidated:

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, in a study of S-benzylisothiourea derivatives, a 2,4-dichloro substitution enhanced antibacterial activity against Gram-negative bacteria.[17]

-

Substitution on the N'-position: The group attached to the other nitrogen of the thiourea moiety is critical. Aromatic, heterocyclic, or aliphatic groups can be introduced to modulate lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing target binding and overall activity.[4]

-

Role of the Thiourea Linker: The thiourea group itself is not merely a linker but an active pharmacophore, capable of forming key hydrogen bonds with target proteins.

Conclusion: A Scaffold with a Bright Future

Substituted benzyl-thiourea compounds represent a highly versatile and promising scaffold in medicinal chemistry. Their ease of synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications, with a focus on practical experimental protocols and the underlying scientific rationale. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design and synthesize novel derivatives with enhanced potency, selectivity, and therapeutic efficacy.

References

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (URL: [Link])

-

Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (URL: [Link])

-

Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (URL: [Link])

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (URL: [Link])

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents. (URL: [Link])

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (URL: [Link])

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. (URL: [Link])

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (URL: [Link])

-

Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. (URL: [Link])

-

Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. (URL: [Link])

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (URL: [Link])

-

Thiourea inhibitors of herpes viruses. Part 2: N-Benzyl-N. (URL: [Link])

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (URL: [Link])

-

Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (URL: [Link])

-

(PDF) Synthesis of Novel Substituted Thiourea and Benzimidazole Derivatives Containing a Pyrazolone Ring as Anti-Inflammatory Agents. (URL: [Link])

-

Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+. (URL: [Link])

-

Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. (URL: [Link])

-

Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. (URL: [Link])

-

Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (URL: [Link])

-

Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (URL: [Link])

-

Synthesis, antiplatelet and antimicrobial activity of new substituted-1,3-oxazine, 2- hydroxy- substituted-benzyl-thiourea and ureas. (URL: [Link])

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (URL: [Link])

-

Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (URL: [Link])

Sources

- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiourea inhibitors of herpes viruses. Part 2: N-Benzyl-N'-arylthiourea inhibitors of CMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (2-Methoxy-benzyl)-thiourea (MBT) in Coordination Chemistry

Executive Summary

(2-Methoxy-benzyl)-thiourea (MBT) represents a versatile class of "hybrid" ligands in coordination chemistry. Unlike simple thioureas that bind primarily through the soft Sulfur (S) donor, the MBT scaffold incorporates a flexible methylene bridge and a hard Oxygen (O) donor from the methoxy group. This unique architecture allows MBT to function as a molecular switch , adopting different coordination modes (monodentate vs. bidentate chelating) depending on the metal ion's hardness (HSAB theory) and pH conditions.

This guide details the synthesis of MBT, its complexation with transition metals (Cu, Ni, Pd), and its validated application as a potent Urease Inhibitor and potential anticancer agent.

Ligand Profile & Coordination Chemistry[1]

Structural Characteristics

The MBT ligand possesses three potential donor sites:

-

Thione Sulfur (C=S): Soft base, preferred by soft acids (Pd(II), Pt(II), Ag(I)).

-